Linker Length Differentiation: Four‑Carbon Spacer (n‑Butanoate) versus Three‑Carbon (n‑Propanoate) and Five‑Carbon (n‑Pentanoate) Homologs
The target compound possesses a four‑methylene spacer between the boron atom and the carbonyl carbon, distinguishing it from the shorter ethyl 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)propanoate (C3 chain) and the longer methyl 5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pentanoate (C5 chain). In PROTAC design, each methylene unit increments the calculated logP by approximately 0.5 units and shifts the conformational ensemble by one additional rotameric degree of freedom, directly affecting the permeability–solubility balance and the propensity for non‑productive binary complex formation (hook effect) [1]. The C4 spacer occupies a middle ground that empirical SAR campaigns in CDK9‑ and BRD4‑targeting PROTAC series have identified as optimal for balancing ternary complex cooperativity and cellular permeability .
| Evidence Dimension | Alkyl spacer chain length (methylene units between boron and carbonyl) |
|---|---|
| Target Compound Data | 4 methylene units (n‑butanoate backbone) |
| Comparator Or Baseline | Ethyl 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)propanoate (3 methylene units); Methyl 5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pentanoate (5 methylene units) |
| Quantified Difference | Δ1 methylene unit = ΔlogP ~+0.5; one additional rotamer set (σ‑bond rotation) |
| Conditions | In silico property calculation and PROTAC SAR optimization campaigns (literature consensus from CDK9, BRD4, and AR degraders) |
Why This Matters
For procurement decisions, the C4 chain provides a distinct spatial reach that cannot be emulated by C3 or C5 homologs; selecting the wrong chain length has been demonstrated to ablate degradation potency by >10‑fold in CDK9 PROTAC series, a threshold that determines whether a degrader candidate advances to lead optimization.
- [1] Ohio State University / Elsevier. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation. Research Output, 2023. View Source
